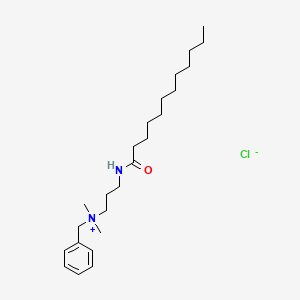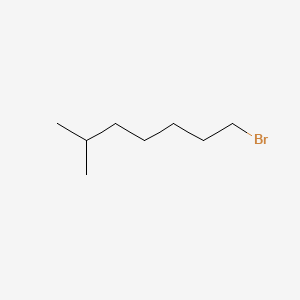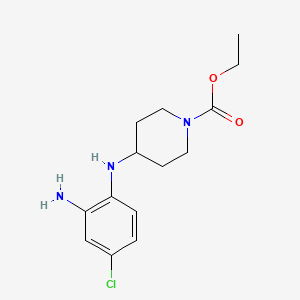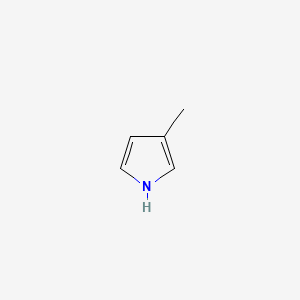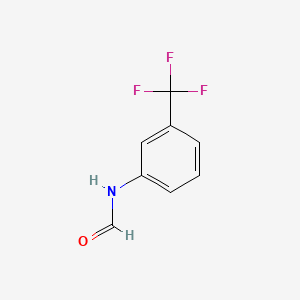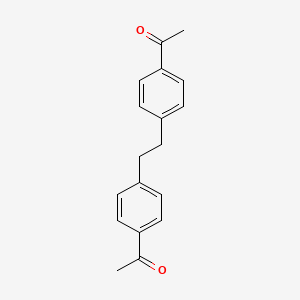
4-(Ethylsulfonyl)aniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonated aniline derivatives is a key area of interest. For instance, a series of 4-(methylsulfonyl)aniline derivatives were synthesized to explore their potential as anti-inflammatory agents, targeting the COX-2 enzyme . Another study reported the synthesis of 4-(β-sulfatoethylsulfone)-N-ethyl-aniline, a compound similar to 4-(Ethylsulfonyl)aniline, which was synthesized from its hydroxyethyl precursor using sulfuric acid in a mixed solvent system, achieving high yields and purity . These studies demonstrate the synthetic routes that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of sulfonated aniline derivatives has been investigated using various spectroscopic techniques. A quantum mechanical study provided insights into the structure of 4-[(4-aminobenzene)sulfonyl]aniline, including its vibrational frequencies, NMR chemical shifts, and electronic properties such as HOMO and LUMO energies . This analysis is crucial for understanding the electronic and geometric parameters that govern the reactivity and properties of these molecules.
Chemical Reactions Analysis
Sulfonated aniline derivatives participate in a variety of chemical reactions. For example, the polymerization of an aniline heterodimer led to the formation of sulfonated polyaniline, a conductive polymer with potential applications in electronics . Additionally, the insertion of sulfur dioxide into anilines to create sulfonated oxindoles has been demonstrated, showcasing the versatility of aniline derivatives in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonated aniline derivatives are influenced by their molecular structure. The solubility, conductivity, and electrochemical behavior of these compounds are of particular interest. Sulfonated polyaniline, for example, exhibits solubility in aqueous base and polar solvents, and its electrical conductivity is indicative of its potential use in electronic devices . The self-doped copolymers consisting of N-4-sulfopropylaniline units displayed higher electrical conductivity when bearing N-propylsulfonic acid side chains compared to their sodium N-propylsulfonate counterparts . These properties are essential for the practical application of these materials in various technological domains.
Aplicaciones Científicas De Investigación
Synthesis and Material Science
4-(Ethylsulfonyl)aniline has been used in the synthesis of various polymers and materials. For instance, it has been utilized in the polymerization process of aniline heterodimers like 4-aminodiphenylamine-2-sulfonic acid, leading to the creation of sulfonated polyaniline (SPAn) (Royappa et al., 2001). Another study explored the synthesis of 4-(β-sulfatoethylsulfone)-N-ethyl-aniline, a derivative of this compound, demonstrating its application in green chemical processes (Wang et al., 2013).
Conductivity and Electrochemistry
Research has shown the significant role of this compound derivatives in enhancing the conductivity and electrochemical properties of polymers. One study focused on the synthesis of water-soluble conducting polyaniline copolymers, highlighting the influence of sulfonated aniline derivatives on conductivity (Nguyen et al., 1994). In a related study, the electrochemical synthesis of self-doped polyaniline from aniline derivatives demonstrated improved redox cyclability, essential for various electronic applications (Kim et al., 1994).
Temperature Sensing and Fluorescence
Aniline derivatives like this compound have been applied in temperature sensing due to their unique fluorescent properties. A specific study revealed the potential of N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline for ratiometric temperature detection, owing to its temperature-dependent fluorescence intensity (Cao et al., 2014).
Environmental Applications
The derivatives of this compound have also been studied for environmental applications, particularly in water treatment and pollution control. For example, research on the degradation of aniline by persulfate activated with rice straw biochar showed the potential of aniline derivatives in water purification processes (Wu et al., 2018).
Corrosion Inhibition
Another area of application is in corrosion inhibition. Studies have found that certain aniline derivatives, like those containing sulfonic acid groups, can significantly enhance the anti-corrosion properties of coatings applied to metals (Xing et al., 2014).
Propiedades
IUPAC Name |
4-ethylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJKYWQOFCTMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212725 | |
| Record name | Aniline, p-(ethylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6334-01-6 | |
| Record name | 4-(Ethylsulfonyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6334-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, p-(ethylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006334016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6334-01-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31377 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aniline, p-(ethylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

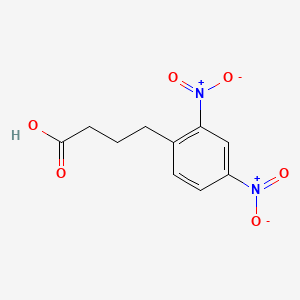
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-](/img/structure/B1294605.png)
![7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-](/img/structure/B1294606.png)
